molecular formula C6H5N3O2 B1296900 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 7465-66-9

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1296900
CAS RN: 7465-66-9
M. Wt: 151.12 g/mol
InChI Key: YTJSNMJWGAJURT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a nitrile group (-C≡N) attached to the 5th carbon and a methyl group (-CH3) attached to the 1st nitrogen. The 2,4-dioxo- indicates there are two carbonyl groups (=O) at the 2nd and 4th positions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of derivatives of 5-hydroxyuracil with various reagents .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would have a planar ring structure based on the pyrimidine, with the various functional groups attached at the specified positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitrile group could undergo hydrolysis, reduction, or addition reactions. The carbonyl groups might be involved in nucleophilic addition reactions or could form hydrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be predicted include its polarity, solubility, and reactivity. For example, the presence of the polar nitrile and carbonyl groups would likely make this compound polar .

Scientific Research Applications

Synthesis and Biological Activity

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives have been extensively studied for their wide range of biological activities. The compound's derivatives are particularly noted for their potential in vitro anti-inflammatory activity. A study by Gondkar et al. (2013) synthesized substituted tetrahydropyrimidine derivatives and evaluated their in-vitro anti-inflammatory efficacy using the inhibition of protein denaturation method. The results revealed potent in-vitro anti-inflammatory activity across almost all tested compounds, suggesting the necessity for further investigation to clarify the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Epigenetic Modulation and Cancer Treatment

The role of chemical compounds, including pyrimidine derivatives, in epigenetic modulation, has garnered significant interest, particularly in the context of cancer treatment. DNA methyltransferase inhibitors, for instance, have demonstrated the ability to inhibit hypermethylation and restore suppressor gene expression, exerting antitumor effects in both in vitro and in vivo models. While the specific application of this compound in this context is not directly cited, the relevance of pyrimidine derivatives in the synthesis of DNA methyltransferase inhibitors highlights the compound's potential utility in developing novel cancer therapies (Goffin & Eisenhauer, 2002).

Drug Development and Chemical Synthesis

The pyrimidine core is a key precursor in the medicinal and pharmaceutical industries, underscoring the importance of compounds like this compound in drug development. Parmar et al. (2023) discussed the synthesis of pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts, indicating the compound's applicability in developing drugs with potential therapeutic benefits (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is the Protein Tyrosine Kinase (PTK) . PTKs play a crucial role in cellular communication, as they are involved in signal transduction pathways that regulate cell growth, differentiation, metabolism, and migration .

Mode of Action

The compound interacts with its target, PTK, by inhibiting its activity . This interaction results in changes in the signal transduction pathways regulated by PTK, thereby affecting the cellular processes controlled by these pathways .

Biochemical Pathways

The inhibition of PTK by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and migration . The downstream effects of these changes can vary, depending on the specific pathway and cell type involved.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and a lipophilicity (Log Po/w) of 0.77 . These properties suggest that the compound has good bioavailability. More detailed studies are needed to fully understand its adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to its inhibition of PTK. This can lead to changes in cell growth, differentiation, metabolism, and migration . The specific effects can vary depending on the cell type and the specific PTKs that are inhibited.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other molecules that can interact with PTK or the compound itself.

Future Directions

The potential uses and studies for this compound would depend on its properties and reactivity. It could potentially be used as a precursor for synthesizing other compounds, or its reactivity with various reagents could be studied .

Biochemical Analysis

Biochemical Properties

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and transferases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered gene expression profiles and metabolic fluxes . Additionally, it has been found to affect the proliferation and differentiation of various cell types, including stem cells and cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic rates and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance certain physiological functions, such as immune response and tissue regeneration . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, influencing the metabolism of other compounds . This compound can also affect metabolic fluxes and alter the levels of various metabolites, contributing to its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are critical for its function and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been found to localize in the endoplasmic reticulum and Golgi apparatus, where it participates in protein processing and trafficking . The precise localization of this compound is crucial for its role in cellular function and regulation.

properties

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSNMJWGAJURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284185
Record name 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID40284185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7465-66-9
Record name 1,2,3,4-Tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7465-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 36158
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7465-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36158
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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